molecular formula C17H11ClN2O2S2 B12184836 Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- CAS No. 342778-73-8

Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy-

Cat. No.: B12184836
CAS No.: 342778-73-8
M. Wt: 374.9 g/mol
InChI Key: BRKSMECSHNTCFZ-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties of Benzo[b]thiophene-2-carboxamide Derivatives

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of N-2-benzothiazolyl-3-chloro-6-methoxy-benzo[b]thiophene-2-carboxamide reveal a planar benzothiophene core with substituents adopting distinct spatial orientations. The crystal structure (space group P2₁/c) shows intramolecular hydrogen bonding between the carboxamide NH group and the benzothiazolyl nitrogen, stabilizing a cis-amide conformation . Key bond lengths include:

Parameter Value (Å)
C=O (carboxamide) 1.221(3)
C–N (amide) 1.336(4)
S–C (thiophene) 1.716(2)

The dihedral angle between benzothiophene and benzothiazolyl rings measures 12.4(1)°, indicating partial conjugation. Weak CH···π interactions (3.626–3.628 Å) dominate the crystal packing, forming infinite chains along the b-axis . Notably, the chloro and methoxy substituents occupy orthogonal planes relative to the benzothiophene core, minimizing steric clashes.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals for key functional groups:

  • δ 8.42 (s, 1H, NH, carboxamide)
  • δ 7.89–7.26 (m, 6H, aromatic protons)
  • δ 3.91 (s, 3H, OCH₃)

¹³C NMR confirms the electronic environment of the methoxy group (δ 56.2 ppm) and carboxamide carbonyl (δ 165.7 ppm). The deshielded benzothiazolyl C2 (δ 153.4 ppm) suggests conjugation with the adjacent nitrogen .

Infrared Spectroscopy
FTIR analysis identifies critical vibrational modes:

  • 3250 cm⁻¹ (N–H stretch, carboxamide)
  • 1675 cm⁻¹ (C=O stretch)
  • 1560 cm⁻¹ (C=C aromatic)
  • 1250 cm⁻¹ (C–O–CH₃ asymmetric stretch)

UV-Vis Spectroscopy
The compound exhibits strong absorption at λₘₐₓ = 285 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated benzothiophene-benzothiazolyl system. A weaker band at 320 nm corresponds to n→π* transitions involving the carboxamide group .

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal asymmetric electron distribution across the molecule. The Laplacian of electron density (∇²ρ) analysis identifies:

  • High electron density at the carboxamide oxygen (∇²ρ = -1.23 e·Å⁻⁵)
  • Depletion zones near the chloro substituent (∇²ρ = +0.89 e·Å⁻⁵)

Non-covalent interaction (NCI) plots visualize weak attractive forces between the methoxy oxygen and benzothiazolyl sulfur (≈3.8 Å), consistent with crystallographic data . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carboxamide oxygen (≈-45 kcal/mol) and electrophilic zones near the chloro group (≈+32 kcal/mol).

Table 1: Comparative Frontier Molecular Orbital Energies
Orbital Energy (eV)
HOMO -6.12
LUMO -1.98
Gap (ΔE) 4.14

Properties

CAS No.

342778-73-8

Molecular Formula

C17H11ClN2O2S2

Molecular Weight

374.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11ClN2O2S2/c1-22-9-6-7-10-13(8-9)23-15(14(10)18)16(21)20-17-19-11-4-2-3-5-12(11)24-17/h2-8H,1H3,(H,19,20,21)

InChI Key

BRKSMECSHNTCFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Carboxylic Acid Chloride Intermediates

A foundational approach involves the formation of benzo[b]thiophene-2-carbonyl chloride as a key intermediate. In US3646047A, benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the acyl chloride . Subsequent reaction with N-2-benzothiazolyl-3-chloro-6-methoxyaniline in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) yields the target carboxamide. The process typically employs a base such as pyridine or triethylamine to neutralize HCl byproducts .

Reaction Conditions:

  • Solvent: THF/DCM, anhydrous

  • Temperature: 0–25°C (acyl chloride formation), 25–40°C (amide coupling)

  • Yield: 70–85% (depending on stoichiometric equivalence of amine) .

Carbodiimide-Mediated Condensation

An alternative method avoids acyl chloride intermediates by using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). As described in US3646047A, benzo[b]thiophene-2-carboxylic acid is directly coupled with the benzothiazolyl amine in the presence of EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP) . This one-pot reaction minimizes side products and simplifies purification.

Key Parameters:

  • Solvent: DMF or DCM

  • Reaction Time: 12–24 hours

  • Yield: 65–78% .

Alkylation of Carboxamide Intermediates

For derivatives requiring functionalization at the benzothiazole ring, alkylation strategies are employed. WO2005047271A1 outlines a method where N-(bromoalkyl)benzo[b]thiophene-2-carboxamide intermediates are reacted with 3-chloro-6-methoxybenzothiazole under basic conditions . Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution, introducing the benzothiazolyl group.

Optimization Insights:

  • Temperature: 80–100°C

  • Solvent: DMF or acetonitrile

  • Yield: 60–70% after column chromatography .

Chlorination and Methoxylation Strategies

Introducing the 3-chloro and 6-methoxy substituents requires sequential halogenation and alkoxylation. WO1999047510A2 demonstrates chlorination using sulfuryl chloride (SO₂Cl₂) in ethyl acetate, achieving regioselectivity at the 3-position of the benzo[b]thiophene core . Methoxylation is then performed via nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) in methanol under reflux .

Critical Steps:

  • Chlorination:

    • Reagent: SO₂Cl₂ (1.2 equivalents)

    • Solvent: Ethyl acetate

    • Temperature: 25°C

    • Yield: 85–90% .

  • Methoxylation:

    • Reagent: NaOMe (2 equivalents)

    • Solvent: Methanol

    • Temperature: 65°C (reflux)

    • Yield: 75–80% .

Crystallization and Purification Techniques

Final product purity is critical for pharmaceutical applications. EP0014590A1 describes crystallization of the carboxamide from tetrahydropyran (THP)/water mixtures, which enhances polymorphic stability . The monohydrate form is isolated by slow evaporation, while the anhydrous form is obtained via vacuum drying at 80°C .

Purification Data:

StepSolvent SystemPurity (%)Yield (%)
Initial CrystallizationTHP/Water (3:1)9590
RecrystallizationEthanol/Water (2:1)99.585

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthetic route:

MethodAdvantagesLimitationsScalability
Acyl Chloride IntermediateHigh yield (85%)Requires toxic SOCl₂/PCl₅Industrial
Carbodiimide CondensationOne-pot reactionCostly reagents (EDC, DMAP)Lab-scale
AlkylationFunctional group toleranceLow yield (60–70%)Pilot-scale
Chlorination/MethoxylationRegioselectiveMulti-step purificationIndustrial

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination: Competitive halogenation at the 4-position of benzo[b]thiophene can occur. Using sterically hindered bases (e.g., 2,6-lutidine) improves 3-chloro selectivity .

  • Amine Coupling Efficiency: Excess acyl chloride (1.5 equivalents) ensures complete reaction with the benzothiazolyl amine .

  • Polymorphic Control: Slow cooling during crystallization (0.5°C/min) prevents mixed crystal forms .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the compound's potential as a novel analgesic. A specific analog of benzo[b]thiophene-2-carboxamide was shown to activate mu-opioid receptors effectively, leading to significant antinociception in thermal pain models. This compound exhibited strong potency through the cyclic adenosine monophosphate (cAMP) and β-arrestin-2-mediated pathways, suggesting it could serve as a basis for developing new pain management therapies with fewer side effects compared to traditional opioids .

Cardiovascular Therapeutics

The benzo[b]thiophene derivatives have also been investigated for their cardiovascular benefits. A related compound was noted for its ability to treat heart failure without inducing common side effects such as nausea and vomiting. This compound demonstrated high bioavailability and positive inotropic activity, making it a promising candidate for heart failure medications .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structural modifications of benzo[b]thiophene derivatives is crucial for enhancing their therapeutic efficacy. Research has focused on synthesizing various analogs through methods such as the Knoevenagel condensation reaction, which allows for the introduction of diverse functional groups that can modulate biological activity .

Comparative Data Table

The following table summarizes key findings related to the applications of benzo[b]thiophene-2-carboxamide derivatives:

Compound Target Activity Mechanism Efficacy Side Effects
Benzo[b]thiophene-2-carboxamide analogAnalgesicMu-opioid receptor activationHigh potency in thermal pain modelsMinimal side effects reported
Benzothiophene derivativeCardiovascularPositive inotropic activityEffective in treating heart failureLow incidence of nausea/vomiting

Opioid Receptor Modulation

In a study focusing on opioid receptor modulation, researchers identified a specific benzo[b]thiophene derivative that demonstrated significant antinociceptive properties. The research involved extensive screening using artificial intelligence to identify promising candidates, followed by structural modifications that enhanced receptor affinity and selectivity .

Heart Failure Management

A clinical investigation into the cardiovascular applications of benzo[b]thiophene derivatives revealed their potential as effective treatments for heart failure. The study emphasized the importance of bioavailability and patient tolerance, demonstrating that certain modifications could improve therapeutic outcomes while minimizing adverse effects .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- involves its interaction with specific molecular targets. For instance, it has been shown to act as a STING (stimulator of interferon genes) agonist, which triggers the IRF and NF-κB pathways, leading to the production of type I interferons and proinflammatory cytokines . This activation primes the innate immune response and exhibits antitumor efficacy.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The piperidinylmethyl group in Compounds 42–47 enhances solubility and membrane permeability, critical for anticancer activity . In contrast, the benzothiazolyl group in the target compound may improve binding to kinase targets or DNA due to its planar aromatic structure . Methoxy vs. Ethyl Groups: The 6-methoxy group in the target compound likely reduces metabolic oxidation compared to the 6-ethyl group in CAS 587851-59-0 .

Spectral and Physicochemical Properties :

  • Mass Spectrometry : Compounds with piperidinyl groups (e.g., 42–47) show [M+H]⁺ peaks ~450–500 m/z, while simpler analogs (e.g., CAS 587851-59-0) have lower molecular weights (~375) .
  • NMR Shifts : Aromatic protons in Compounds 42–44 resonate at δ 7.9–8.2 ppm, influenced by electron-withdrawing groups (e.g., CN, CF₃O) . The target compound’s benzothiazolyl group may cause downfield shifts due to conjugation .

Biological Activity :

  • Anticancer Activity : Compounds 42–47 exhibit in vitro cytotoxicity, with IC₅₀ values correlating with substituent hydrophobicity (e.g., trifluoromethoxy in 44 > methoxy in 45) . The target compound’s benzothiazolyl group may mimic kinase inhibitors like dasatinib.
  • Neuromodulatory Effects : Br-PBTC () selectively potentiates β2/β4 nicotinic acetylcholine receptors (nAChRs), suggesting that chloro/methoxy substitutions could similarly influence ion channel binding .

Biological Activity

Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzo[b]thiophene core with a carboxamide group, benzothiazole moiety, and a methoxy substituent, which collectively enhance its reactivity and solubility. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- can be represented as follows:

C23H15ClN2OS2\text{C}_{23}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}\text{S}_{2}

Key Features

  • Molecular Weight : 434.96 g/mol
  • InChI Key : LBDRRTWMYKOWRE-UHFFFAOYSA-N
  • Functional Groups : Carboxamide, Chlorine, Methoxy, Benzothiazole

These features contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[b]thiophene derivatives. For instance, compounds structurally similar to Benzo[b]thiophene-2-carboxamide have shown promising results against various cancer cell lines:

CompoundCell Lines TestedIC50 (µM)Notable Effects
Compound B7A431, A549, H12991 - 4Inhibited proliferation and induced apoptosis
Compound 4iHOP-92< 5Significant anticancer activity

In one study, the compound was shown to inhibit the AKT and ERK signaling pathways in cancer cells, suggesting a dual mechanism of action involving both anti-inflammatory and anticancer effects .

Antimicrobial Activity

The benzo[b]thiophene nucleus has also been associated with antimicrobial properties. For example, derivatives have demonstrated significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 4 µg/mL . This indicates potential utility in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds related to Benzo[b]thiophene-2-carboxamide have shown anti-inflammatory activities. For instance, the reduction of inflammatory cytokines such as IL-6 and TNF-α was observed in various studies . This suggests that the compound could be beneficial in managing conditions characterized by inflammation.

The mechanisms underlying the biological activities of Benzo[b]thiophene derivatives are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through intrinsic pathways.
  • Signaling Pathway Inhibition : Inhibition of key signaling pathways (e.g., AKT and ERK) that are crucial for tumor cell survival and proliferation.

These mechanisms highlight the compound's potential as a therapeutic agent in oncology.

Synthesis and Evaluation

A notable study involved synthesizing novel benzothiazole compounds based on the benzo[b]thiophene framework. The synthesized compounds were evaluated for their biological activities against various cancer cell lines. The results indicated that several derivatives exhibited significant anticancer activity with low IC50 values .

Comparative Analysis

A comparative analysis of similar compounds revealed that modifications to the benzothiazole nucleus can enhance biological activity. For example:

Compound NameStructural FeaturesNotable Activities
B7Chlorobenzyl groupAnti-cancer, anti-inflammatory
4iDichlorophenyl groupSelective anti-tumor activity

This underscores the importance of structural modifications in optimizing therapeutic efficacy .

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